![molecular formula C12H20N2O5S B2916427 (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428351-36-3](/img/structure/B2916427.png)
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promise in the treatment of NSCLC patients with T790M mutations, a common resistance mechanism to first-generation EGFR TKIs.
科学的研究の応用
Synthesis and Heterocyclic Motifs
The compound (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is part of a broader class of chemical compounds that have significant implications in pharmaceutical and synthetic chemistry. A study by Jagannadham et al. (2019) focuses on the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting the biological and pharmacological potential of sulfonamide rings and their derivatives. These heterocyclic motifs are essential in several naturally occurring alkaloids and have been synthesized for their potential medicinal applications (Jagannadham et al., 2019).
Antiviral Applications
The antiviral properties of related compounds have been extensively studied, demonstrating their potential in treating viral infections. Apaydın et al. (2020) reported on the synthesis and antiviral evaluation of new spirothiazolidinone derivatives, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E. This study indicates the versatility of the spirothiazolidinone scaffold for developing new antiviral molecules (Apaydın et al., 2020).
Potential as Biolubricants
Another significant application of related compounds is in the development of biolubricants. Kurniawan et al. (2017) synthesized two novel 1,4-dioxaspiro compounds from oleic acid, demonstrating their potential as biolubricant candidates. These compounds' physicochemical properties suggest they could be developed for various industrial applications, showcasing the diverse utility of such chemical structures (Kurniawan et al., 2017).
Drug Discovery and Development
The compound's structural class also plays a critical role in drug discovery and development, with various studies exploring their applications in synthesizing novel therapeutic agents. For example, the synthesis of monobactam analogues by Haruo et al. (1988) explores the activity of these compounds against a variety of gram-negative bacteria, indicating the potential for developing new antibiotics (Haruo et al., 1988).
特性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDFMACNSGOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)
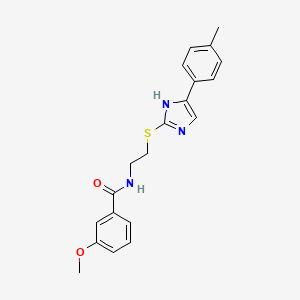

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)
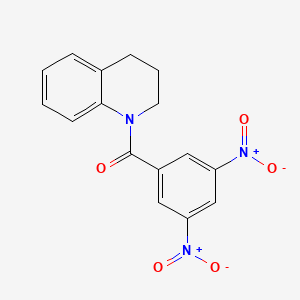

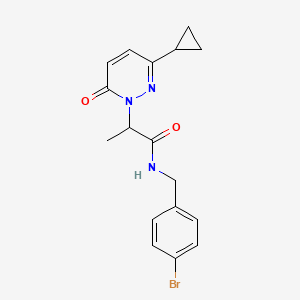
![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)
![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)
![(3-fluoropyridin-4-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2916359.png)
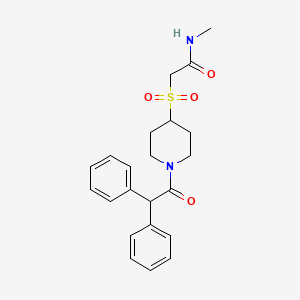

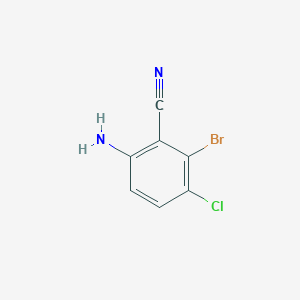
![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)